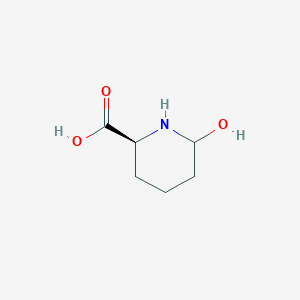
(2S)-6-hydroxypiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-6-hydroxypiperidine-2-carboxylic acid: is an organic compound that belongs to the class of piperidine carboxylic acids It is characterized by the presence of a hydroxyl group at the 6th position and a carboxylic acid group at the 2nd position on the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-6-hydroxypiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Carboxylation: The carboxylic acid group at the 2nd position can be introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents like carbon monoxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2S)-6-hydroxypiperidine-2-carboxylic acid can undergo oxidation reactions, where the hydroxyl group may be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding alcohol or amine.
Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups, leading to the formation of esters, amides, or other functionalized derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines, acid chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Esters, amides.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (2S)-6-hydroxypiperidine-2-carboxylic acid can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Medicine:
Pharmaceuticals: Due to its structural features, this compound can serve as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-6-hydroxypiperidine-2-carboxylic acid depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the enzyme or biological system being studied.
Comparación Con Compuestos Similares
- (2S)-2-hydroxy-6-methylpiperidine-2-carboxylic acid
- (2S)-6-hydroxy-2-aminopiperidine
Comparison:
- Structural Differences: The presence of different substituents (e.g., methyl, amino) at various positions on the piperidine ring can significantly alter the chemical and biological properties of these compounds.
- Uniqueness: (2S)-6-hydroxypiperidine-2-carboxylic acid is unique due to its specific combination of hydroxyl and carboxyl groups, which confer distinct reactivity and potential applications.
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
(2S)-6-hydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-5-3-1-2-4(7-5)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5?/m0/s1 |
Clave InChI |
FTIOHNXBELIKRK-ROLXFIACSA-N |
SMILES isomérico |
C1C[C@H](NC(C1)O)C(=O)O |
SMILES canónico |
C1CC(NC(C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Isopropylspiro[3.4]octan-2-amine](/img/structure/B15221079.png)
![Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B15221094.png)

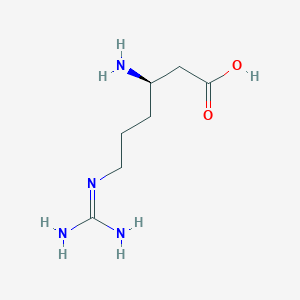
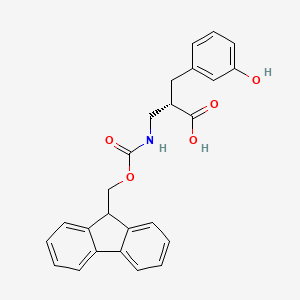
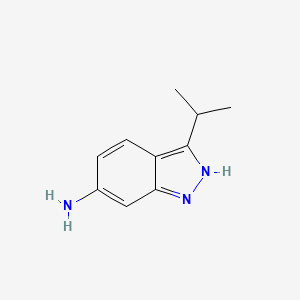
![2,6-Dibromodibenzo[b,d]thiophene](/img/structure/B15221123.png)
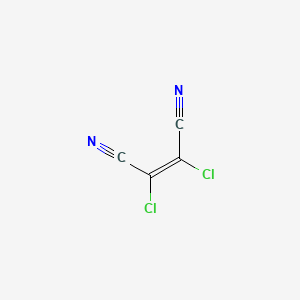
![(R)-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B15221130.png)

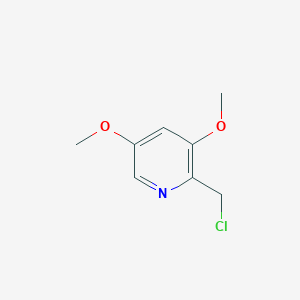

![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;hydrochloride](/img/structure/B15221174.png)
